Diadenosine Triphosphate (Ap3A) Ammonium Salt: A Comprehensive Technical Guide to its Biological Function and Therapeutic Implications
Diadenosine Triphosphate (Ap3A) Ammonium Salt: A Comprehensive Technical Guide to its Biological Function and Therapeutic Implications
This guide provides an in-depth exploration of the multifaceted biological roles of Diadenosine triphosphate (Ap3A) ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of Ap3A's function, from its synthesis and degradation to its intricate involvement in cellular signaling and pathophysiology. With a focus on scientific integrity, this guide offers field-proven insights, detailed experimental protocols, and a thorough grounding in authoritative references.
Part 1: Introduction to Diadenosine Triphosphate (Ap3A)
Chemical Structure and Properties of Ap3A Ammonium Salt
Diadenosine 5',5'''-P1,P3-triphosphate, commonly abbreviated as Ap3A, is a dinucleoside polyphosphate. Its structure consists of two adenosine molecules linked by a chain of three phosphate groups attached at the 5' position of each ribose sugar. The ammonium salt form is frequently used in research due to its stability and solubility in aqueous solutions.
Discovery and Presence in Biological Systems
First identified as a product of aminoacyl-tRNA synthetase activity, Ap3A is a ubiquitous molecule found across all domains of life, from bacteria to mammals.[1] Its presence in a wide array of cell types and tissues underscores its fundamental importance in cellular physiology.
Overview of its Role as a Signaling Molecule and "Alarmone"
Ap3A functions as an intracellular and extracellular signaling molecule, participating in a diverse range of cellular processes. Notably, its intracellular concentrations are known to increase significantly in response to various cellular stresses, such as oxidative stress and heat shock. This has led to its classification as an "alarmone," a signaling molecule that alerts the cell to adverse conditions and triggers adaptive responses.[2][3]
Part 2: Biosynthesis and Catabolism of Ap3A
The cellular concentration of Ap3A is tightly regulated through a balance of enzymatic synthesis and degradation.
Enzymatic Synthesis of Ap3A
The primary route of Ap3A synthesis is through the activity of aminoacyl-tRNA synthetases (aaRS), particularly tryptophanyl-tRNA synthetase.[4] This synthesis is often considered a side reaction of the amino acid activation step in protein synthesis. Other enzymes, including certain ligases and transferases, can also contribute to Ap3A production.[1]
Enzymatic Degradation of Ap3A
The principal enzyme responsible for the specific hydrolysis of Ap3A is the Fragile Histidine Triad (Fhit) protein.[5] Fhit is a tumor suppressor that cleaves Ap3A into AMP and ADP. The enzymatic activity of Fhit is crucial for maintaining low basal levels of Ap3A and for terminating its signaling functions. The interaction between Fhit and Ap3A is independent of Fhit's hydrolytic activity and is critical for its tumor-suppressive role.[6][7]
In addition to Fhit, other less specific phosphodiesterases and nucleotidases can also degrade Ap3A, contributing to the overall regulation of its cellular concentration.[8]
Regulation of Intracellular Ap3A Levels
A hallmark of Ap3A biology is its rapid accumulation in response to cellular stressors. Conditions such as oxidative stress, heat shock, and DNA damage lead to a significant increase in intracellular Ap3A levels, reinforcing its function as an alarmone.[3]
The relative intracellular concentrations of Ap3A and its close analog, diadenosine tetraphosphate (Ap4A), can serve as an indicator of the cell's physiological state. For instance, an increase in the Ap3A/Ap4A ratio has been observed during cell differentiation, while a decrease is associated with apoptosis, suggesting a role for this ratio in cell fate decisions.[9]
Part 3: Cellular and Physiological Functions of Ap3A
Ap3A exerts its biological effects through interactions with specific cellular components, initiating signaling cascades that influence a wide range of physiological processes.
Ap3A in Cellular Signaling
Extracellular Ap3A can act as a ligand for P2 purinergic receptors, a family of receptors involved in numerous physiological processes. This interaction can trigger intracellular signaling events, although the specific receptor subtypes that mediate Ap3A's effects are still under investigation.
In vascular smooth muscle cells, Ap3A has been shown to activate the mitogen-activated protein kinase (MAPK) signaling cascade. This activation is a key mechanism underlying Ap3A-induced cell proliferation.
Ap3A has been implicated in the cellular response to interferons (IFNs). Treatment of human cells with IFN-α or IFN-γ leads to a significant increase in intracellular Ap3A levels, suggesting a role for Ap3A in the IFN signaling pathway.[4] Furthermore, Ap3A can act as a primer for the 2-5A synthetase, an interferon-inducible enzyme, establishing a direct link between these two signaling pathways.[10]
Ap3A in Specific Cell Types and Tissues
Ap3A is a potent mitogen for vascular smooth muscle cells, promoting their proliferation. This effect has implications for the development of atherosclerosis and hypertension.
Human platelets store and release Ap3A upon activation. Extracellular Ap3A can modulate platelet aggregation, primarily through its enzymatic conversion to ADP by plasma hydrolases, which then acts as a pro-aggregatory stimulus.[11]
Ap3A can delay apoptosis in human neutrophils, a type of immune cell crucial for the inflammatory response. This effect, which is enhanced in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF), suggests that Ap3A may play a role in regulating the lifespan of neutrophils during inflammation.[2]
Emerging evidence suggests a role for Ap3A in neuronal function. The adaptor protein complex 3 (AP-3), which has a neuronal-specific isoform, is involved in synaptic vesicle biogenesis and neurotransmitter release.[12] While a direct role for Ap3A in these processes is still being elucidated, the machinery for its synthesis and degradation is present in neurons.
Ap3A as an "Alarmone" in Stress Responses
The accumulation of Ap3A under various stress conditions positions it as a key signaling molecule in the cellular stress response network. Its role as an alarmone is thought to be crucial for initiating protective and adaptive mechanisms.[3]
In plants, Ap3A and Ap4A have been shown to act as alarmones, triggering the synthesis of enzymes involved in the phenylpropanoid pathway, which produces protective compounds against various stressors.[1]
Part 4: Ap3A in Pathophysiology and as a Therapeutic Target
The diverse biological functions of Ap3A implicate it in the pathogenesis of several human diseases, making it an attractive target for therapeutic intervention.
Involvement in Human Diseases
The Fhit gene is a known tumor suppressor, and its loss of function is a common event in many human cancers. The tumor-suppressive activity of Fhit is intimately linked to its interaction with Ap3A. The Fhit-Ap3A complex has been shown to impede translation, thereby regulating cellular proliferation.[6][7][13]
The proliferative effects of Ap3A on vascular smooth muscle cells suggest its involvement in the development of atherosclerotic plaques and hypertension.
Given its role in regulating neutrophil apoptosis and its connection to interferon signaling, Ap3A may play a role in the pathogenesis of inflammatory and autoimmune diseases.
Therapeutic Potential of Targeting Ap3A Signaling
Restoring Fhit function or modulating the Fhit-Ap3A interaction represents a potential therapeutic strategy for cancers with Fhit deficiency.
The development of agonists or antagonists for the purinergic receptors that mediate Ap3A's effects could offer therapeutic benefits in cardiovascular and inflammatory diseases.
Given that Ap3A levels can change in response to cellular stress and in certain disease states, it holds potential as a diagnostic or prognostic biomarker.[14][15]
Part 5: Experimental Methodologies for Studying Ap3A
This section provides detailed protocols for the quantification of Ap3A and the characterization of its interactions and functional effects.
Quantification of Ap3A in Biological Samples
This protocol outlines a robust method for the extraction and quantification of Ap3A from cultured cells using reversed-phase high-performance liquid chromatography (RP-HPLC).[16]
Materials:
-
Cell culture flasks/plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K2CO3), 2 M
-
HPLC system with a C18 column and UV detector
-
Mobile phase: 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient
-
Ap3A ammonium salt standard
Procedure:
-
Cell Harvesting:
-
Wash cultured cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and transfer to a microfuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Extraction of Nucleotides:
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid extract) to a new tube.
-
-
Neutralization:
-
Add 2 M K2CO3 to the acid extract to adjust the pH to 6.5-7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant contains the nucleotide extract.
-
-
HPLC Analysis:
-
Inject a known volume (e.g., 20 µL) of the nucleotide extract onto the C18 column.
-
Elute with a gradient of methanol in 100 mM potassium phosphate buffer (pH 6.0).
-
Monitor the absorbance at 259 nm.
-
Quantify the Ap3A peak by comparing its area to a standard curve generated with known concentrations of Ap3A.
-
Data Presentation:
| Sample | Ap3A Concentration (pmol/10^6 cells) |
| Control | 25.4 ± 3.1 |
| Stress | 112.8 ± 12.5 |
Studying Ap3A-Protein Interactions
This protocol describes a method to study the binding of Ap3A to its putative receptors on cell membranes using a radiolabeled ligand.[17][18][19]
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled Ap3A analog (e.g., [³H]Ap3A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Unlabeled Ap3A (for competition studies)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes (10-50 µg protein/well).
-
For total binding, add a fixed concentration of radiolabeled Ap3A analog.
-
For non-specific binding, add the radiolabeled Ap3A analog in the presence of a high concentration of unlabeled Ap3A (e.g., 10 µM).
-
For competition binding, add the radiolabeled Ap3A analog and varying concentrations of unlabeled Ap3A.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze competition binding data to determine the binding affinity (Ki) of Ap3A.
-
Investigating the Functional Effects of Ap3A
This protocol uses the [³H]thymidine incorporation assay to measure the effect of Ap3A on the proliferation of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells
-
Cell culture medium
-
Ap3A ammonium salt
-
[³H]thymidine
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.5 M
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed vascular smooth muscle cells in a 24-well plate and grow to sub-confluency.
-
Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
-
Treatment:
-
Treat the cells with varying concentrations of Ap3A for 24 hours.
-
-
[³H]Thymidine Labeling:
-
Add [³H]thymidine (1 µCi/well) to each well and incubate for an additional 4 hours.
-
-
Cell Lysis and Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Wash the precipitate twice with 5% TCA.
-
-
Solubilization and Quantification:
-
Solubilize the precipitate in 500 µL of 0.5 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Compare the [³H]thymidine incorporation in Ap3A-treated cells to that in control cells to determine the effect on cell proliferation.
-
This workflow outlines the steps to investigate how Ap3A modulates gene expression using quantitative real-time PCR (qRT-PCR).
Workflow:
-
Cell Treatment: Treat cells with Ap3A for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes of interest (e.g., cyclins, growth factors) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in Ap3A-treated cells compared to control cells using the ΔΔCt method.
Part 6: Conclusion and Future Directions
Summary of the Multifaceted Roles of Ap3A
Diadenosine triphosphate is a pleiotropic signaling molecule with a wide range of biological functions. Its role as an alarmone, a modulator of cell proliferation and apoptosis, and a participant in key signaling pathways highlights its importance in cellular homeostasis and disease.
Unanswered Questions and Future Research Perspectives
Despite significant progress, many aspects of Ap3A biology remain to be elucidated. Future research should focus on identifying all of its cellular receptors and binding partners, further dissecting its downstream signaling pathways, and exploring its full therapeutic potential in various diseases. The development of more specific pharmacological tools to modulate Ap3A signaling will be crucial for these endeavors.
Visualizations
Signaling Pathway of Ap3A-induced Vascular Smooth Muscle Cell Proliferation
Caption: Ap3A signaling cascade leading to vascular smooth muscle cell proliferation.
Experimental Workflow for Ap3A Quantification by HPLC
Caption: Workflow for quantifying Ap3A in cell lysates using HPLC.
References
-
Pietrowska-Borek, M., Nuc, K., Zielezińska, M., & Guranowski, A. (2011). Diadenosine polyphosphates (Ap3A and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana. FEBS Open Bio, 1, 1-6. [Link]
-
Vartanian, A., Prudkin, L., & Kisselev, L. (1997). Opposite effects of cell differentiation and apoptosis on Ap3A/Ap4A ratio in human cell cultures. FEBS Letters, 415(2), 143-145. [Link]
-
Vartanian, A., Narovlyansky, A., Amchenkova, A., Turpaev, K., & Kisselev, L. (1996). Interferons induce accumulation of diadenosine triphosphate (Ap3A) in human cultured cells. FEBS Letters, 381(1-2), 32-34. [Link]
-
Yegutkin, G. G., Henttinen, T., & Jalkanen, S. (1996). The diadenosine polyphosphates Ap3A and Ap4A and adenosine triphosphate interact with granulocyte-macrophage colony-stimulating factor to delay neutrophil apoptosis: implications for neutrophil: platelet interactions during inflammation. Blood, 87(8), 3442-3449. [Link]
-
Kisselev, L. L., Justesen, J., Wolfson, A. D., & Frolova, L. Y. (1998). Diadenosine oligophosphates (ApnA), a novel class of signalling molecules? FEBS Letters, 427(2), 157-163. [Link]
-
O'Loughlin, T., & McLennan, A. G. (2020). Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger. Frontiers in Molecular Biosciences, 7, 597287. [Link]
-
Gay, C. A., Robinson, M. B., & McLennan, A. G. (2000). TWO HYDROLASE RESISTANT ANALOGUES OF DIADENOSINE 5′,5′″-P1,P3-TRIPHOSPHATE FOR STUDIES WITH FHIT, THE HUMAN FRAGILE HISTIDINE TRIAD PROTEIN. Nucleosides, Nucleotides and Nucleic Acids, 19(1-2), 269-281. [Link]
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
-
Salazar, G., Craige, B., Wainer, B. H., & Faundez, V. (2005). Genetic Analysis of the Neuronal and Ubiquitous AP-3 Adaptor Complexes Reveals Divergent Functions in Brain. Molecular and Cellular Biology, 25(20), 9119-9131. [Link]
-
Scheuber, A., & Faundez, V. (2018). Neuroscience Loss of AP3 function affects spontaneous and evoked release at hippocampal mossy fiber synaps. bioRxiv. [Link]
-
Herzog, D., Jansen, J., Mißun, M., Diederichs, K., Stengel, F., & Marx, A. (2022). Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor Ap3A Elucidates Its Inhibitory Action on Translation. Journal of the American Chemical Society, 144(19), 8613-8623. [Link]
-
Grigorieva, O., & Cherkasova, E. (2022). Semaphorin 3A in the Immune System: Twenty Years of Study. International Journal of Molecular Sciences, 23(14), 7837. [Link]
-
Read, C., Nyimanu, D., Williams, T. L., & Siew, K. (2019). Targeting the apelin system for the treatment of cardiovascular diseases. British Journal of Pharmacology, 176(12), 1750-1764. [Link]
-
Grigorieva, O. A., & Cherkasova, E. I. (2022). Semaphorin 3A in the Immune System: Twenty Years of Study. International journal of molecular sciences, 23(14), 7837. [Link]
-
Programster. (2020, September 22). Creating Graphs With DOT Language. Programster's Blog. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Salem, N., Faundez, V., & Valdivia, C. (2007). What is the function of neuronal AP-3?. Communicative & integrative biology, 1(1), 60–62. [Link]
-
Vartanian, A., & Kisselev, L. (1997). Ap3A and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase. FEBS Letters, 408(2), 177-181. [Link]
-
Luo, W., & Brouwer, C. (2013). Pathview: an R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1830-1831. [Link]
-
Nguyen, P. Q., Nguyen, B. P., & Nguyen, T. H. (2017). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Proceedings of the 10th International Conference on Computer Graphics, Visualization, Computer Vision and Image Processing. [Link]
-
Nakatsu, F., & Ohno, H. (2021). AP-3 sorting mechanisms in neuronal cells. Frontiers in Cell and Developmental Biology, 9, 699923. [Link]
-
Faundez, V., & Kelly, R. B. (2000). The AP-3 Complex Required for Endosomal Synaptic Vesicle Biogenesis is Associated with a Casein Kinase Ια-Like Isoform. Molecular Biology of the Cell, 11(8), 2591-2604. [Link]
-
Herzog, D., Jansen, J., Mißun, M., Diederichs, K., Stengel, F., & Marx, A. (2022). Chemical proteomics of the tumor suppressor Fhit covalently bound to the cofactor Ap3A elucidates its inhibitory action on translation. Journal of the American Chemical Society, 144(19), 8613–8623. [Link]
-
Evans, P. R., & Shuman, S. (2006). Molecular Structure and Biological Activity of NPP-4, An Endothelial Cell Surface Pyrophosphatase/ Phosphodiesterase That Stimulates Platelet Aggregation and Secretion Via Liberation of ADP Upon Hydrolysis of Diadenosine Triphosphate. Blood, 108(11), 701. [Link]
-
Fishman, P., & Bar-Yehuda, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Molecules, 27(12), 3701. [Link]
-
Ramesh, G., & Reeves, W. B. (2013). Semaphorin 3A is a new early diagnostic biomarker of experimental and pediatric acute kidney injury. PloS one, 8(3), e58446. [Link]
-
Comeo, E., & Stoddart, L. A. (2019). A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor. Scientific reports, 9(1), 5221. [Link]
-
Pace, H. C., & Brenner, C. (1999). A rapid, sensitive, and nonradioactive method for assay of FHIT Ap3A hydrolase activity by fluorescence thin-layer chromatographic image analysis. Analytical biochemistry, 271(1), 114–116. [Link]
-
Arrowhead Pharmaceuticals. (2018, May 11). Arrowhead Pharmaceuticals Presents Preclinical Data on Expanding Cardiometabolic Pipeline. Business Wire. [Link]
-
Krüger, L., Liebmann, M., & Stengel, F. (2021). Chemical proteomic profiling reveals protein interactors of the alarmones diadenosine triphosphate and tetraphosphate. Nature Communications, 12(1), 6098. [Link]
-
Stengel, F. (2023). The tumor suppressor Fhit in complex with the alarmone Ap3A binds to the ribosome and impedes translation. ProteomeXchange. [Link]
-
Li, J., Wang, S., & Li, L. (2022). Targeting STT3A produces an anti-tumor effect in lung adenocarcinoma by blocking the MAPK and PI3K/AKT signaling pathway. Oncology Letters, 24(2), 263. [Link]
-
Catalano, A., & Chatzigeorgiou, A. (2012). Semaphorin 3A - a marker for disease activity and a potential putative disease-modifying treatment in systemic lupus erythematosus. Swiss medical weekly, 142, w13681. [Link]
-
Fishman, P., & Bar-Yehuda, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Molecules, 27(12), 3701. [Link]
-
Menegollo, M., & Tessari, I. (2018). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. Bio-protocol, 8(18), e3009. [Link]
-
Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the head & neck, 2, 1. [Link]
-
Lüthje, J., & Ogilvie, A. (1984). Diadenosine triphosphate (Ap3A) mediates human platelet aggregation by liberation of ADP. Biochemical and biophysical research communications, 118(3), 704–709. [Link]
-
Glancy, B., & Balaban, R. S. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and. bioRxiv. [Link]
-
Veron, D., & Tufro, A. (2016). Semaphorin3a signaling, podocyte shape and glomerular disease. Cell adhesion & migration, 10(1-2), 1-8. [Link]
-
Vincenzi, F., & Varani, K. (2020). Adenosine Signaling in Autoimmune Disorders. International Journal of Molecular Sciences, 21(18), 6649. [Link]
-
Smed-Gerdin, A., & Ström, A. (2025). A Potential Role of EFR3A in Human Disease States. International journal of molecular sciences, 26(6), 3321. [Link]
-
Chen, Y., & Li, Y. (2025). Plasma Semaphorin 3A as a Potential Biomarker for Cognitive Impairment in Cerebral Small Vessel Disease. Journal of inflammation research, 18, 267–278. [Link]
-
Orsolini, L., & De Luca, V. (2018). Evidence for the Interaction of A3 Adenosine Receptor Agonists at the Drug-Binding Site(s) of Human P-glycoprotein (ABCB1). Molecular pharmacology, 94(1), 747–759. [Link]
-
Kues, J., & Japtok, L. (2020). Sema3A inhibits AKT/mTORC1 signaling pathway. Frontiers in immunology, 11, 1851. [Link]
Sources
- 1. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 2. The diadenosine polyphosphates Ap3A and Ap4A and adenosine triphosphate interact with granulocyte-macrophage colony-stimulating factor to delay neutrophil apoptosis: implications for neutrophil: platelet interactions during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]
- 5. TWO HYDROLASE RESISTANT ANALOGUES OF DIADENOSINE 5′,5′″-P1,P3-TRIPHOSPHATE FOR STUDIES WITH FHIT, THE HUMAN FRAGILE HISTIDINE TRIAD PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor Ap3A Elucidates Its Inhibitory Action on Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]
- 9. Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz - Oreate AI Blog [oreateai.com]
- 10. Ap3A and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diadenosine triphosphate (Ap3A) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the function of neuronal AP-3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ProteomeXchange Dataset PXD029645 [proteomecentral.proteomexchange.org]
- 14. Semaphorin 3A is a new early diagnostic biomarker of experimental and pediatric acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Semaphorin 3A - a marker for disease activity and a potential putative disease-modifying treatment in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
